2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate
Overview
Description
2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C17H15FO5S and its molecular weight is 350.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that produces pro-inflammatory mediators . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability .
Result of Action
The inhibition of COX enzymes by this compound results in a reduction of inflammation . This is due to the decreased production of pro-inflammatory mediators as a result of the disruption of the arachidonic acid cascade .
Properties
IUPAC Name |
[2-(4-methylsulfonylphenyl)-2-oxoethyl] 2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5S/c1-24(21,22)15-8-4-13(5-9-15)16(19)11-23-17(20)10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCKDIXGVQMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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